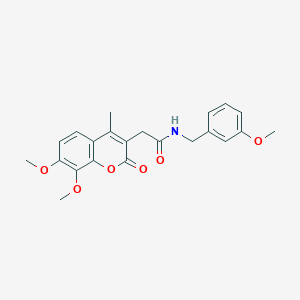![molecular formula C15H13N5O2S2 B11392070 1-(4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11392070.png)
1-(4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds and contains a variety of functional groups.
- The systematic name reveals its structure:
1-(4-methylphenyl): A phenyl group with a methyl substituent at the para position.
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]: A 1,3,4-thiadiazole ring with a methylthio group at position 5.
4-oxo-1,4-dihydropyridazine-3-carboxamide: A pyridazine ring with a carbonyl group at position 4 and an amide group at position 3.
- The compound’s molecular formula is C₁₃H₁₀N₄O₂S₂ .
- It’s worth noting that this compound has potential biological activity due to its diverse functional groups.
Preparation Methods
- Synthetic routes for this compound can vary, but one common approach involves cyclization reactions.
- A possible synthetic route:
- Start with a suitable precursor containing the 1,3,4-thiadiazole ring and the pyridazine ring.
- Introduce the phenyl group and the methylthio substituent.
- Form the amide linkage.
- Industrial production methods may involve large-scale reactions using optimized conditions.
Chemical Reactions Analysis
Oxidation: The carbonyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: The phenyl group can participate in substitution reactions.
Common Reagents and Conditions: Depends on the specific reaction, but reagents like reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., CrO₃), and acid chlorides (for amide formation) are relevant.
Major Products: Various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. Assess its pharmacological properties, bioavailability, and toxicity.
Biological Studies: Explore its interactions with enzymes, receptors, or other biomolecules.
Materials Science: Investigate its use in organic electronics or as a building block for functional materials.
Industry: Assess its potential in agrochemicals, dyes, or specialty chemicals.
Mechanism of Action
- This compound’s mechanism of action depends on its specific targets.
- It could inhibit enzymes, modulate signaling pathways, or interact with receptors.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to similar compounds.
Remember, this compound’s potential lies in its versatility and diverse functional groups Researchers continue to explore its applications across various fields
Properties
Molecular Formula |
C15H13N5O2S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C15H13N5O2S2/c1-9-3-5-10(6-4-9)20-8-7-11(21)12(19-20)13(22)16-14-17-18-15(23-2)24-14/h3-8H,1-2H3,(H,16,17,22) |
InChI Key |
PZDNKIZCUJZXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dimethylphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11391993.png)
![3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391994.png)
![8-benzyl-3-(4-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11392000.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11392002.png)
![3-(2-ethoxyphenyl)-5-({[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11392007.png)
![7-ethyl-3-[2-(4-fluorophenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392011.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11392022.png)
![7-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11392030.png)
![1,3-dimethyl-5-({[3-(morpholin-4-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11392050.png)
![ethyl 4-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392057.png)
![5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392064.png)
![N-(2-chlorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392082.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11392094.png)
